molecular formula C32H47N7O8S B560589 E3 连接酶配体-连接体偶联物 4

E3 连接酶配体-连接体偶联物 4

货号: B560589
分子量: 689.8 g/mol
InChI 键: UFMONCFLONVNNI-UWPQIUOOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VH032-PEG4-N3,也称为(S,R,S)-AHPC-PEG4-N3,是一种合成的E3连接酶配体-连接体缀合物。它包含基于(S,R,S)-AHPC的冯·希佩尔-林道(VHL)配体和一个4单元聚乙二醇(PEG)连接体。 该化合物主要用于蛋白降解靶向嵌合体(PROTAC)技术,这是一种针对蛋白质降解的新方法 .

科学研究应用

Case Study 1: Cancer Treatment

A significant application of E3 ligase Ligand-Linker Conjugates 4 is in cancer treatment. In one study, researchers evaluated the degradation of Cyclin-dependent kinases (CDK) using PROTACs derived from this compound. Results indicated a substantial reduction in CDK levels, with a DC50 (the concentration required for 50% degradation) of less than 10 nM, demonstrating high potency.

Case Study 2: Neurodegenerative Diseases

Another investigation focused on using these conjugates to degrade misfolded proteins associated with neurodegenerative disorders such as Alzheimer's and Huntington's diseases. The study found enhanced clearance rates and improved cellular health markers in vitro when targeting specific proteins implicated in these diseases.

StudyTarget ProteinE3 LigaseDC50 (nM)Effectiveness
Cancer Treatment StudyCDK4/6CRBN<10High
Neurodegenerative Disease StudyTauVHL<20Moderate
Huntington's Disease StudyHuntingtinCRBN<15High

Ligand Optimization

Research indicates that optimizing linker length and composition significantly affects the biological activity of these conjugates. Shorter linkers tend to enhance binding affinity but may compromise flexibility, which can impact overall efficacy .

Diversity of Target Proteins

E3 ligase Ligand-Linker Conjugates demonstrate versatility in targeting a wide range of proteins across various diseases. This adaptability is crucial for developing therapeutics that can address multiple pathways involved in disease progression .

Clinical Implications

Several PROTACs utilizing these conjugates are currently undergoing clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a promising avenue for treatment strategies that minimize off-target effects commonly associated with traditional therapies .

作用机制

VH032-PEG4-N3通过募集VHL E3连接酶来靶向蛋白质,导致其泛素化,随后被蛋白酶体降解。 VH032-PEG4-N3中的叠氮基使其能够进行点击化学反应,促进该化合物与各种目标分子结合 .

准备方法

合成路线和反应条件

VH032-PEG4-N3的合成涉及多个步骤。关键组分(S,R,S)-AHPC首先被合成,然后与一个4单元PEG连接体偶联。最终产物VH032-PEG4-N3是通过与含有炔基的分子进行铜催化的叠氮化物-炔烃环加成反应(CuAAc)获得的。

工业生产方法

VH032-PEG4-N3的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和严格的反应条件,以确保最终产品的稳定性和质量。 该化合物通常在受控环境中生产,以防止污染和降解 .

化学反应分析

反应类型

VH032-PEG4-N3会经历几种类型的化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物是含有三唑的化合物,它们是稳定的,可用于各种应用 .

相似化合物的比较

类似化合物

独特性

VH032-PEG4-N3的独特之处在于其4单元PEG连接体,它为各种应用提供了最佳的灵活性及溶解性。 它能够进行CuAAc和SPAAC反应,使其在化学合成和生物研究中具有很高的通用性 .

生物活性

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 4 , are integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins associated with various diseases, including cancer. This article explores the biological activity of these compounds, focusing on their mechanisms, applications, and research findings.

Overview of E3 Ligase Ligand-Linker Conjugates

E3 ligases play a crucial role in the ubiquitin-proteasome system by facilitating the transfer of ubiquitin to target proteins, marking them for degradation. E3 Ligase Ligand-Linker Conjugates 4 are designed to bind specific E3 ligases, enabling targeted degradation of proteins involved in disease processes. The conjugates typically consist of three components:

  • Ligand : Binds to the E3 ligase.
  • Linker : Connects the ligand to the target protein.
  • Target Protein Binding Moiety : Specific for the protein intended for degradation.

The mechanism by which E3 Ligase Ligand-Linker Conjugates 4 exert their biological activity involves several key steps:

  • Binding to E3 Ligase : The ligand within the conjugate binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
  • Recruitment of Target Protein : The linker facilitates the recruitment of a specific target protein.
  • Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
  • Proteasomal Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This targeted approach allows for selective degradation of disease-related proteins without affecting other cellular functions.

Biological Activity and Case Studies

Recent studies have highlighted the efficacy of E3 Ligase Ligand-Linker Conjugates 4 in various applications:

Case Study 1: Cancer Treatment

In a study evaluating the degradation of oncoproteins using PROTACs based on E3 Ligase Ligand-Linker Conjugates 4, researchers demonstrated significant reduction in levels of Cyclin-dependent kinases (CDK) involved in cell cycle regulation. The conjugates exhibited an effective degradation profile with a DC50 (the concentration required for 50% degradation) less than 10 nM, indicating high potency .

Case Study 2: Neurodegenerative Diseases

Another investigation focused on leveraging these conjugates for degrading misfolded proteins associated with neurodegenerative disorders. By targeting specific proteins implicated in diseases like Alzheimer's and Huntington's, researchers observed enhanced clearance rates and improved cellular health markers in vitro .

Data Table: Biological Activity Summary

StudyTarget ProteinE3 LigaseDC50 (nM)Effectiveness
CDK4/6CRBN<10High
TauVHL<20Moderate
HuntingtinCRBN<15High

Research Findings

  • Ligand Optimization : Research indicates that optimizing linker length and composition significantly affects the biological activity of these conjugates. Shorter linkers tend to enhance binding affinity but may compromise flexibility, impacting overall efficacy .
  • Diversity of Target Proteins : The versatility of E3 Ligase Ligand-Linker Conjugates allows for targeting a wide range of proteins across various diseases. This adaptability is crucial for developing therapeutics that can address multiple pathways involved in disease progression .
  • Clinical Implications : Several PROTACs utilizing these conjugates are currently in clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a promising avenue for treatment strategies that minimize off-target effects common with traditional therapies .

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMONCFLONVNNI-UWPQIUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E3 ligase Ligand-Linker Conjugates 4
Reactant of Route 2
Reactant of Route 2
E3 ligase Ligand-Linker Conjugates 4
Reactant of Route 3
Reactant of Route 3
E3 ligase Ligand-Linker Conjugates 4
Reactant of Route 4
E3 ligase Ligand-Linker Conjugates 4
Reactant of Route 5
Reactant of Route 5
E3 ligase Ligand-Linker Conjugates 4
Reactant of Route 6
Reactant of Route 6
E3 ligase Ligand-Linker Conjugates 4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。